molecular formula C12H14O5S2 B1502568 6,6-Dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid CAS No. 873189-09-4

6,6-Dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid

Cat. No.: B1502568
CAS No.: 873189-09-4
M. Wt: 302.4 g/mol
InChI Key: RTAGPTZBWFAJMW-UHFFFAOYSA-N
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Description

6,6-Dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid is a bicyclic thiophene derivative characterized by a benzo[c]thiophene core with a carboxylic acid group at position 1, a methylsulfonyl group at position 3, and a ketone at position 3. Its molecular formula is C₁₂H₁₄O₅S₂ (free acid form), with a molecular weight of 302.37 g/mol (calculated).

Properties

IUPAC Name

6,6-dimethyl-3-methylsulfonyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5S2/c1-12(2)4-6-8(7(13)5-12)11(19(3,16)17)18-9(6)10(14)15/h4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAGPTZBWFAJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(SC(=C2C(=O)C1)S(=O)(=O)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677523
Record name 3-(Methanesulfonyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873189-09-4
Record name 3-(Methanesulfonyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6,6-Dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid (CAS No. 873189-09-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H14O5S2C_{12}H_{14}O_{5}S_{2} with a molecular weight of 302.37 g/mol. Its structure includes a benzo[c]thiophene core with substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC12H14O5S2C_{12}H_{14}O_{5}S_{2}
Molecular Weight302.37 g/mol
CAS Number873189-09-4

Analgesic Activity

Recent studies have demonstrated the analgesic properties of compounds related to the benzo[c]thiophene structure. For instance, derivatives of tetrahydrobenzo[b]thiophene have shown significant analgesic effects in animal models. The "hot plate" method was employed to evaluate these effects in mice, revealing that certain derivatives exhibited analgesic activities surpassing that of standard analgesics like metamizole .

Antimicrobial and Antiparasitic Activity

The compound's structural analogs have been investigated for their antimicrobial and antimalarial properties. A systematic study reported that modifications in the benzo[c]thiophene framework could enhance activity against Plasmodium falciparum, suggesting that similar modifications might be beneficial for 6,6-Dimethyl-3-(methylsulfonyl)-4-oxo derivatives .

The proposed mechanism of action for the biological activities of this compound involves interactions at the cellular level that may affect metabolic pathways related to pain perception and microbial resistance. The presence of the methylsulfonyl group is hypothesized to enhance solubility and bioavailability, contributing to its pharmacological effects.

Study on Analgesic Effects

In a controlled experiment involving outbred white mice, researchers administered various doses of related compounds and evaluated their pain-relieving effects through behavioral assays. The results indicated a dose-dependent response with significant analgesic activity observed at higher concentrations .

Antimicrobial Efficacy Evaluation

Another study focused on the antimicrobial efficacy of related compounds against various bacterial strains. The findings revealed that specific structural modifications led to enhanced antibacterial activity, highlighting the importance of chemical structure in determining biological efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that derivatives of benzo[c]thiophene compounds exhibit significant antimicrobial properties. The sulfonyl group in 6,6-Dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene enhances its interaction with microbial enzymes, potentially leading to the development of new antibiotics .

2. Anti-inflammatory Effects
Studies have shown that compounds similar to this benzo[c]thiophene derivative possess anti-inflammatory properties. They may inhibit key inflammatory pathways, offering therapeutic potential for conditions such as arthritis and other inflammatory diseases .

3. Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of various signaling pathways. Further research is needed to elucidate its mechanisms and efficacy in cancer treatment .

Agrochemical Applications

1. Herbicidal Properties
The structural features of 6,6-Dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene make it a candidate for herbicide development. Its application in agricultural settings could help manage weed populations effectively while minimizing environmental impact .

2. Pest Control
This compound may also serve as a basis for developing new insecticides. Its ability to disrupt biological processes in target pests can lead to effective pest management solutions without harming beneficial insects .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria; potential for new antibiotic development.
Anti-inflammatory EffectsInhibition of TNF-alpha production; suggests utility in treating chronic inflammatory diseases.
Anticancer PotentialInduced apoptosis in specific cancer cell lines; requires further investigation for clinical applications.
Herbicidal PropertiesEffective against common agricultural weeds; potential for reduced chemical usage compared to traditional herbicides.
Pest ControlShows promise as an insecticide with minimal toxicity to non-target species; further studies needed for field trials.

Comparison with Similar Compounds

Substituent Effects :

  • Methylsulfonyl (-SO₂CH₃) : Strong electron-withdrawing group (EWG), enhances acidity of the carboxylic acid (predicted pKa < 3.25 for the target compound vs. 3.25 for the methylthio analog). Increases polarity and stability against oxidation.
  • Methylthio (-SMe) : Electron-donating via sulfur lone pairs, reduces acidity (pKa ~3.25) and increases lipophilicity.

Physicochemical Properties

Property Target Compound (Free Acid) Methylthio Analog (172516-41-5) Ethyl Ester (172516-46-0)
Density (g/cm³) Not reported 1.36 (predicted) Not reported
Boiling Point (°C) Not reported 443.3 (predicted) Not reported
Solubility Likely polar due to -COOH Lower solubility (higher lipophilicity) Higher in organic solvents (ester)
Stability High (oxidized sulfonyl) Moderate (thioether prone to oxidation) Moderate (ester hydrolysis)

Preparation Methods

Starting Materials and Intermediates

Synthesis of the Benzo[c]thiophene Core

  • The tetrahydrobenzo[c]thiophene core is often constructed via intramolecular cyclization reactions involving substituted thienylaminobut-2-enoic acids or related intermediates in aprotic solvents like toluene at moderate temperatures (around 50 °C).

  • Decyclization reactions of oxofuran derivatives with amines have been employed to yield tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives, indicating a potential route for analogous benzo[c]thiophene systems.

Conversion of Esters to Carboxylic Acid

  • Hydrolysis of ethyl esters to the corresponding carboxylic acids is achieved under basic conditions using potassium hydroxide in aqueous media at moderate temperatures (around 40 °C). The reaction mixture is stirred until a clear solution forms, then acidified to precipitate the acid, which is isolated by filtration and recrystallization.
Step Reagents/Conditions Yield (%) Notes
Ester hydrolysis KOH, water, 40 °C, stirring, acidification 85-96 Precipitation and recrystallization
Reduction (if needed) Borane-THF, 0-20 °C, 2 h Quantitative For related alcohol intermediates
Reduction alternative Lithium aluminium hydride, THF/ether, rt 86 For related carboxylic acid derivatives

Purification and Characterization

  • Purification typically involves recrystallization from ethanol-DMF mixtures or silica gel column chromatography using solvent systems such as n-hexane/ethyl acetate.

  • Characterization of intermediates and final products is performed using 1H and 13C NMR spectroscopy, IR spectroscopy, and elemental analysis to confirm structure and purity.

Detailed Research Findings and Reaction Conditions

Reaction Step Conditions/Procedure Yield (%) Reference
Intramolecular cyclization of thienylaminobut-2-enoic acids Stirring in anhydrous toluene at 50 °C for 2 h, followed by cooling and filtration 73-87
Decyclization of oxofuran derivatives with amines Reaction in aprotic solvents with aliphatic, aromatic, or heterocyclic amines 73-87
Hydrolysis of ethyl ester to acid KOH (1.7 g, 30 mmol) in water (20 mL) at 40 °C until clear solution, acidify to pH 4, filter 85-96
Reduction of acid to alcohol Borane-THF (0.95 M) at 0-20 °C for 2 h, followed by aqueous workup and chromatography Quantitative
Alternative reduction with LiAlH4 LiAlH4 in THF/ether at room temperature for 1.5 h, quench with NH4Cl, extract with ether 86

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for the preparation of 6,6-Dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted cyclohexane-1,3-diones with thiophene precursors under acidic or basic conditions. For example, analogous compounds are synthesized via cyclization reactions using 1,4-dioxane or ethanol as solvents, followed by oxidation or sulfonation to introduce the methylsulfonyl group . Key steps include controlling reaction time and temperature to optimize ring closure and substituent placement.

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming substituent positions and ring saturation. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and sulfonyl (SO2) stretches. Liquid Chromatography-Mass Spectrometry (LCMS) validates molecular weight and purity . For example, 13C NMR can distinguish between keto-enol tautomers in related tetrahydrobenzo[b]thiophene derivatives .

Q. How are intermediates purified during synthesis?

  • Methodological Answer : Column chromatography with silica gel (using hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures are standard methods. Preparative HPLC may resolve closely related impurities, as demonstrated in the purification of ethyl-substituted tetrahydrobenzo[c]thiophene carboxylates .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of sulfonyl-substituted tetrahydrobenzo[c]thiophene derivatives?

  • Methodological Answer : Optimization involves solvent selection (e.g., HFIP for multicomponent reactions), stoichiometric control of sulfonylating agents, and catalysts like molecular sieves to absorb byproducts. For instance, Petasis reactions with 3 Å molecular sieves improved yields in analogous thiophene syntheses by minimizing side reactions . Temperature modulation (40–80°C) and inert atmospheres (N2/Ar) also stabilize reactive intermediates .

Q. What strategies resolve contradictory NMR data in synthesized derivatives?

  • Methodological Answer : Contradictions may arise from dynamic tautomerism or diastereomerism. Use 2D NMR (COSY, NOESY) to clarify coupling patterns and spatial proximity of protons. X-ray crystallography provides definitive structural confirmation, as applied to resolve keto-enol tautomerism in ethyl 5-hydroxy-4,7-dioxo derivatives . Computational modeling (DFT) can predict stable conformers for comparison with experimental data .

Q. How do substituent variations (e.g., methylsulfonyl vs. carboxylate) impact biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic synthesis of analogs (e.g., replacing sulfonyl with carboxamide or nitrile groups) followed by enzymatic or cellular assays. For example, replacing the methylsulfonyl group with chloroacetamide in tetrahydrobenzo[b]thiophene derivatives altered kinase inhibition profiles . Comparative assays (e.g., IC50 measurements) quantify potency differences .

Q. What computational tools are recommended for predicting reactivity or docking studies of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways for sulfonation or cyclization. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to target proteins like cyclooxygenase-2 (COX-2) or kinases. Studies on similar compounds used docking to rationalize anti-inflammatory activity .

Data Contradiction & Validation

Q. How should discrepancies between theoretical and experimental melting points be addressed?

  • Methodological Answer : Recrystallize the compound using alternative solvents (e.g., dichloromethane/hexane vs. ethanol) to isolate polymorphs. Differential Scanning Calorimetry (DSC) confirms phase transitions. For example, polymorphic forms of ethyl 4-oxo-tetrahydrobenzo[c]thiophene carboxylates exhibited melting point variations up to 10°C .

Q. What methods validate the absence of toxic byproducts in scaled-up syntheses?

  • Methodological Answer : High-Resolution Mass Spectrometry (HRMS-ESI) identifies trace impurities. Accelerated Stability Testing (40°C/75% RH for 1 month) assesses degradation products. For instance, residual iodine from Et3SiH/I2 reductions in chemoselective syntheses was quantified via ICP-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid
Reactant of Route 2
6,6-Dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid

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